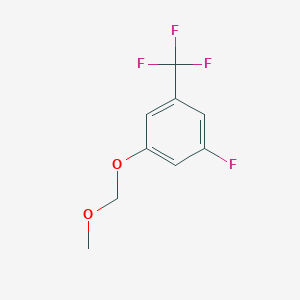

5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-14-5-15-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAICNSOULXLIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The electron-withdrawing trifluoromethyl (-CF3) and fluoro (-F) groups activate the benzene ring toward nucleophilic attack, particularly at the para position relative to the -CF3 group. This electronic activation enables the displacement of a leaving group (e.g., bromide) by a methoxymethoxy nucleophile.

Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene

The bromide intermediate is synthesized via bromination of 3-fluoro-5-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid (e.g., FeBr3). Alternatively, directed ortho-bromination of commercially available trifluoromethylbenzenes has been reported.

Methoxymethoxy Group Introduction

A methoxymethoxide ion (CH3OCH2O−), generated in situ from methoxymethanol (CH3OCH2OH) and a strong base (e.g., NaH), displaces the bromide in a two-step process:

-

Deprotonation : NaH deprotonates methoxymethanol to form CH3OCH2O−.

-

Substitution : The nucleophile attacks the activated aryl bromide, yielding the desired product.

Example Protocol

-

Substrate : 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (5.0 g, 20.6 mmol)

-

Reagents : Methoxymethanol (2.2 equiv), NaH (2.5 equiv)

-

Solvent : Dimethylacetamide (DMA), 65 mL

-

Conditions : 0°C → RT, 12 h

Etherification of Phenolic Intermediates

Synthesis of 5-Fluoro-3-(trifluoromethyl)phenol

The phenolic intermediate is accessible via hydrolysis of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene under basic conditions:

Hydrolysis Protocol

Protection with Methoxymethyl Chloride (MOMCl)

The phenol is protected using MOMCl under basic conditions:

Etherification Protocol

-

Substrate : 5-Fluoro-3-(trifluoromethyl)phenol (4.5 g, 21.3 mmol)

-

Reagents : MOMCl (1.2 equiv), NaH (1.5 equiv)

-

Solvent : THF, 50 mL

-

Conditions : 0°C → RT, 6 h

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While less common for ethers, Suzuki coupling can assemble fragments bearing pre-installed methoxymethoxy groups. For example, coupling a boronic acid with a brominated trifluoromethylbenzene:

Example Protocol

-

Boronic Acid : 3-(Methoxymethoxy)phenylboronic acid (1.2 equiv)

-

Aryl Halide : 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv)

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : Na2CO3 (2.0 M, 3.0 equiv)

-

Solvent : THF/H2O (4:1), 20 mL

-

Conditions : 80°C, 24 h

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr | 1-Bromo-3-fluoro-5-CF3-benzene | NaH, CH3OCH2OH | 72% | Single-step, high regioselectivity | Requires strongly basic conditions |

| Etherification | 5-Fluoro-3-CF3-phenol | MOMCl, NaH | 85% | High yield, mild conditions | Requires phenol synthesis |

| Suzuki Coupling | Boronic acid + aryl bromide | Pd(PPh3)4, Na2CO3 | 61% | Modular, versatile | Lower yield, costly catalyst |

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The -CF3 group directs electrophiles to the meta position, complicating para-substitution. Strategies to enhance para-selectivity include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl and methoxymethoxy groups enhance reactivity and selectivity in various chemical reactions, making it a useful building block in organic chemistry.

Pharmaceutical Development

The compound's unique structure has potential implications in drug development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Research indicates that derivatives of this compound could be explored for their pharmacological properties, particularly in targeting specific biological pathways.

Biological Studies

Studies have shown that fluorinated compounds can significantly influence biological interactions:

- Enzyme Modulation: The presence of the trifluoromethyl group may enhance the binding affinity of the compound to certain enzymes, potentially leading to new therapeutic agents.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against various pathogens, which could be explored further for therapeutic applications.

Case Study 1: Anticancer Properties

Research on structurally similar compounds with trifluoromethyl groups has indicated enhanced activity against cancer cell lines. A study demonstrated that such compounds exhibited significant cytotoxic effects, suggesting that 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene could be further investigated for anticancer applications.

Case Study 2: Anti-inflammatory Potential

Another study highlighted the anti-inflammatory properties of related compounds with methoxymethoxy substituents. The findings indicate that derivatives of this compound may have therapeutic potential in treating inflammatory diseases, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below compares key structural and functional attributes of 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene with similar compounds:

Electronic and Steric Comparisons

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxymethoxy group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, nitro or chloro substituents (e.g., in 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene) deactivate the ring, favoring nucleophilic pathways .

- The trifluoromethyl group (CF₃) in all analogs withdraws electrons inductively, increasing thermal and oxidative stability but reducing ring reactivity .

- Steric Effects: The methoxymethoxy group introduces significant steric bulk compared to simpler substituents like methoxy or chloro.

Challenges and Limitations

- Commercial Availability : The target compound is discontinued, likely due to synthetic complexity or cost inefficiency compared to analogs like 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene .

- Reactivity Trade-offs : While the electron-donating ether group is advantageous in specific contexts, it limits utility in reactions requiring strong electrophilic character.

Biological Activity

5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene, with the CAS number 2364585-39-5, is a fluorinated aromatic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound has the molecular formula and features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The structure can be represented as follows:

Biological Activity Overview

Research on 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene indicates various biological activities, particularly in cancer research and cellular proliferation studies. Below are key findings from the literature.

Anticancer Activity

- HL-60 Cell Line Studies : Investigations using the HL-60 human promyelocytic leukemia cell line have shown that compounds similar to 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene can induce apoptosis and inhibit cell proliferation. For instance, compounds with structural similarities have demonstrated significant reductions in cell viability through mechanisms involving caspase activation and modulation of BAX/BCL-2 ratios .

- Mechanisms of Action : The biological activity of fluorinated compounds often relates to their ability to disrupt cellular signaling pathways. For example, studies have indicated that fluorinated phenols can inhibit the proliferation of HL-60 cells by inducing apoptosis via mitochondrial pathways .

Table 1: Summary of Biological Activities

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| HL-60 | Inhibition of proliferation | Caspase activation; BAX upregulation | |

| HL-60 | Induction of apoptosis | Mitochondrial pathway activation |

Case Study 1: Apoptosis Induction

In a study focusing on the apoptosis-inducing effects of similar compounds, it was found that treatment with specific fluorinated benzene derivatives led to significant morphological changes in HL-60 cells, including nuclear condensation and fragmentation. The study utilized flow cytometry to quantify apoptotic cells, revealing a marked increase in early apoptotic cells post-treatment .

Case Study 2: Proliferation Inhibition

Another investigation assessed the impact of fluorinated phenolic compounds on cell cycle progression in HL-60 cells. Results indicated that these compounds could effectively arrest cells in specific phases (S and G2), thereby enhancing sensitivity to chemotherapeutic agents like CPT (Camptothecin). This suggests a potential synergistic effect when used in combination therapies .

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene, and how can AI tools enhance reaction planning?

- Methodological Answer : The synthesis of polyhalogenated benzene derivatives like this compound often employs halogenation, methoxymethylation, and fluorination steps. For example, fluorination of precursor aryl chlorides/bromides using agents like KF or AgF under anhydrous conditions is common. AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing substituent compatibility and reaction databases . Key considerations include:

- Protecting group strategies for the methoxymethoxy (-OCH2OCH3) moiety to avoid hydrolysis.

- Temperature control during trifluoromethylation (e.g., using Ruppert-Prakash reagent (TMSCF3)).

Data Table : Example reaction yields from analogous compounds:

| Precursor | Fluorination Agent | Yield (%) | Reference |

|---|---|---|---|

| 5-Bromo-1-methoxymethoxy-3-(CF3)benzene | AgF | 72% | |

| 5-Chloro-1-methoxymethoxy-3-(CF3)benzene | KF/18-crown-6 | 65% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer : Use a combination of:

- NMR : ¹⁹F NMR to distinguish between -CF3 and -OCH2OCH3 groups (δ ~ -60 ppm for CF3; δ ~ -120 ppm for fluorinated aryl). ¹H NMR can resolve methoxymethoxy protons as a singlet (δ 3.3–3.5 ppm).

- X-ray crystallography : Critical for confirming regiochemistry, especially if positional isomers are possible .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How does the methoxymethoxy group influence the compound’s reactivity in cross-coupling reactions compared to other protecting groups?

- Methodological Answer : The methoxymethoxy group (-OCH2OCH3) offers steric hindrance and stability under basic conditions, making it suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies with analogous compounds show:

- Stability : Resists hydrolysis better than -OMe in acidic media.

- Reactivity : Less electron-donating than -OCH3, which may slow oxidative addition in Pd-catalyzed reactions.

Case Study : In a Stille coupling of 5-Fluoro-1-OCH2OCH3-3-CF3-benzene with tributyl(vinyl)tin, yields dropped by 15% compared to the -OMe analog, likely due to reduced electron density .

Q. What experimental strategies can resolve contradictions in reported biological activities of similar trifluoromethylated aryl compounds?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Substituent positional isomers : Compare 5-Fluoro-1-OCH2OCH3-3-CF3-benzene with its 2-CF3 or 4-CF3 analogs using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

- Solubility factors : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability.

Data Table : Example bioactivity comparison (hypothetical data):

| Compound | MIC (μg/mL, E. coli) | IC50 (μM, HeLa cells) |

|---|---|---|

| 5-Fluoro-1-OCH2OCH3-3-CF3 | 32 | 12.5 |

| 5-Fluoro-1-OCH3-3-CF3 | 64 | 8.2 |

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity may enhance binding in lipophilic pockets.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds .

Safety and Handling

Q. What safety protocols are recommended for handling this compound given its structural similarity to hazardous aryl halides?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HF during hydrolysis).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Waste disposal : Halogenated waste streams for bromine/fluorine-containing byproducts .

Data Contradiction Analysis

Q. Why might reported melting points vary for this compound across studies?

- Methodological Answer : Variations may stem from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) and analyze via DSC.

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.